molecular formula C14H12N4S B5731747 2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B5731747
M. Wt: 268.34 g/mol
InChI Key: WBACZLOBGNBHKD-UHFFFAOYSA-N
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Description

2,6-Diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with a unique structure that includes a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile typically involves the reaction of benzylamine with malononitrile and elemental sulfur under specific conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the thiopyran ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

2,6-Diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-Diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Uniqueness

2,6-Diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-7-11-10(6-9-4-2-1-3-5-9)12(8-16)14(18)19-13(11)17/h1-5,10H,6,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBACZLOBGNBHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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